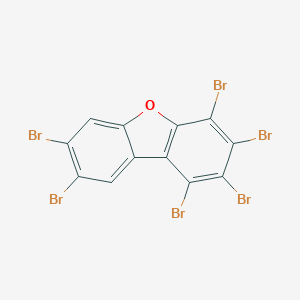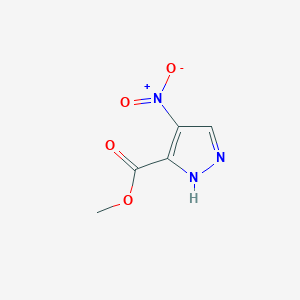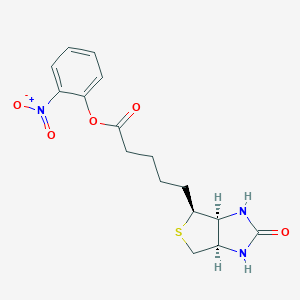
D-(+)Biotin 2-nitrophenyl ester
Übersicht
Beschreibung
D-(+)Biotin 2-nitrophenyl ester is a protected Biotin moiety that is used as a reactant in the synthesis of various compounds . It is used in the solid phase synthesis of biotinylated oligonucleotides .
Synthesis Analysis
The synthesis of D-(+)Biotin 2-nitrophenyl ester involves the use of a protected Biotin moiety. It is used as a reactant in the synthesis of 4-N-(6-aminohexanoyl)-4-amino-1,3-butanediol backbone functionalized with protected biotin . It is also used in the solid phase synthesis of biotinylated oligonucleotides .Molecular Structure Analysis
The molecular formula of D-(+)Biotin 2-nitrophenyl ester is C16H19N3O5S . The molecular weight is 365.4 g/mol .Chemical Reactions Analysis
D-(+)Biotin 2-nitrophenyl ester is used as a reactant in the synthesis of various compounds. It is used in the solid phase synthesis of biotinylated oligonucleotides .Physical And Chemical Properties Analysis
The physical and chemical properties of D-(+)Biotin 2-nitrophenyl ester include a boiling point, lower and upper explosion limit/flammability limit, and partition coefficient n-octanol/water .Wissenschaftliche Forschungsanwendungen
1. Inhibition of Biotin Transport in Yeast
D-(+)Biotin 2-nitrophenyl ester has been identified as an agent that can irreversibly inactivate biotin transport in yeast, Saccharomyces cerevisiae. This inactivation is progressive and occurs even at low concentrations. Its specificity is demonstrated by its ineffectiveness on the transport of other substances like lysine and aspartic acid (Becker, Wilchek, & Katchalski, 1971).
2. Enhancement of Guanylate Cyclase Activity
Research indicates that D-(+)Biotin 2-nitrophenyl ester and its analog can enhance guanylate cyclase activity significantly in various rat tissues. This suggests a potential role in the mechanism of action of this vitamin (Vesely, 1982).
3. Application in Protein and Peptide Synthesis
This compound is used in the spot synthesis of biotin-labeled peptides, which are useful in biochemical and microbiological applications. Its strong affinity to streptavidin allows for sensitive detection of biotinylated molecules, and it's particularly useful in investigating protease cleavage sites and peptide-protein interactions (Winkler & McGeer, 2008).
4. Role in Non-radioactive Hybridization Probes
D-(+)Biotin 2-nitrophenyl ester is used in the preparation of stable, non-radioactive biotin-labelled DNA and RNA hybridization probes. These probes are essential in various molecular biology techniques, including dot-blot hybridization reactions and Northern blots (Forster, McInnes, Skingle, & Symons, 1985).
5. Affinity Labeling and Transport System Studies
This compound serves as a potent inhibitor of biotin transport and is used in affinity labeling studies, particularly in yeast. It helps in understanding the specifics of biotin transport systems (Bayer & Wilchek, 1977).
Eigenschaften
IUPAC Name |
(2-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-14(24-12-6-2-1-5-11(12)19(22)23)8-4-3-7-13-15-10(9-25-13)17-16(21)18-15/h1-2,5-6,10,13,15H,3-4,7-9H2,(H2,17,18,21)/t10-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYXYRBHNYQRB-XEGUGMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-(+)Biotin 2-nitrophenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



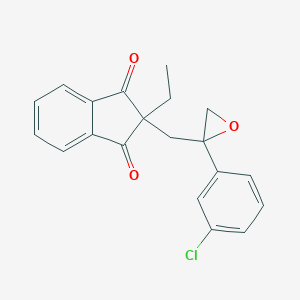
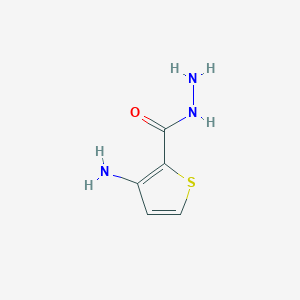
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
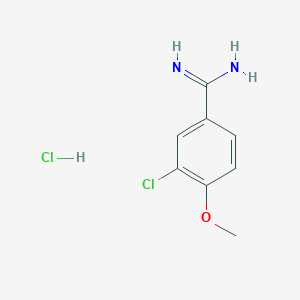
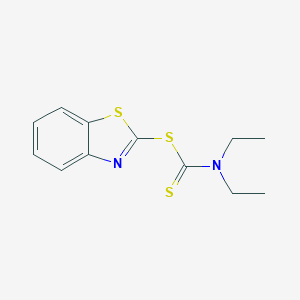



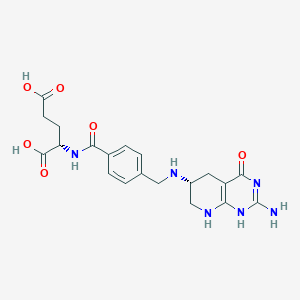
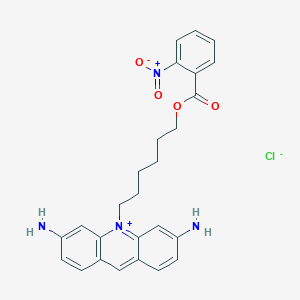
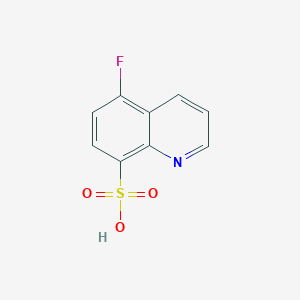
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
